Pyrido[2,3-D]pyridazin-5(6H)-one

pan-RAF inhibitor kinase selectivity KRAS mutant cancer

Pyrido[2,3-d]pyridazin-5(6H)-one is an unsubstituted fused tricyclic heterocycle core engineered for tunable derivatization at C2, C3, and C8 positions. Unlike pre-functionalized analogs that constrain synthetic flexibility, this parent scaffold supports systematic SAR exploration across four validated target classes—pan-RAF kinase, PARP-1, TRPA1, and GABAA benzodiazepine site ligands. The 6H-pyridazin-5-one tautomeric form (TPSA 54.4 Ų) provides hydrogen bond donor/acceptor capability for reliable hinge-binding. Available at ≥95% purity with batch-specific NMR, HPLC, and GC documentation to ensure lot-to-lot reproducibility and minimize downstream synthetic failures in lead optimization campaigns.

Molecular Formula C7H5N3O
Molecular Weight 147.137
CAS No. 15370-81-7
Cat. No. B2867382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-D]pyridazin-5(6H)-one
CAS15370-81-7
Molecular FormulaC7H5N3O
Molecular Weight147.137
Structural Identifiers
SMILESC1=CC2=C(C=NNC2=O)N=C1
InChIInChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
InChIKeyDHLCTHXZKHGREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-D]pyridazin-5(6H)-one (CAS 15370-81-7): A Privileged Scaffold for Kinase and GPCR Drug Discovery


Pyrido[2,3-D]pyridazin-5(6H)-one (CAS 15370-81-7, molecular weight 147.13, C7H5N3O) is a fused tricyclic heterocycle containing a pyridine ring annulated to a pyridazinone lactam. The scaffold features a characteristic 6H-pyridazin-5-one tautomeric form with hydrogen bond donor/acceptor capability (Topological Polar Surface Area: 54.4 Ų) that enables diverse interactions with biological targets . As a core pharmacophore, it has been employed in the development of pan-RAF kinase inhibitors, PARP-1 inhibitors, TRPA1 antagonists, and GABAA receptor ligands [1][2][3].

Why Pyrido[2,3-D]pyridazin-5(6H)-one (15370-81-7) Cannot Be Simply Substituted by Alternative Heterocyclic Scaffolds


The unsubstituted pyrido[2,3-d]pyridazin-5(6H)-one core differs critically from close analogs in substitution pattern and functional utility. Unlike 8-methyl (CAS 90004-07-2), 2,4-dichloro (CAS 1390657-40-5), or 8-(3-nitrophenyl)-6-(4-pyridinylmethyl) derivatives, the parent scaffold lacks substituents that alter electronic properties, steric bulk, and metabolic stability . This absence of substitution is not a limitation but a design feature: it enables diverse, tunable derivatization at multiple positions (C2, C3, C8) for SAR exploration across distinct target classes, as demonstrated in separate programs yielding potent pan-RAF inhibitors and high-affinity GABAA ligands [1][2]. Substituting the parent with a pre-functionalized analog may prematurely constrain synthetic flexibility and alter physicochemical properties in ways that confound biological interpretation.

Quantitative Differentiation of Pyrido[2,3-D]pyridazin-5(6H)-one (15370-81-7) from Closest Analogs and In-Class Alternatives


Pan-RAF Kinase Selectivity: Pyridopyridazinone Hinge-Binder Motif vs. Other RAF Inhibitor Scaffolds

GNE-9815, a pyridopyridazinone derivative of the core scaffold, demonstrates exquisite kinase selectivity attributed to the pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif. This scaffold engages the kinase hinge with minimal polar contacts, achieving high selectivity in a lipophilic efficient manner [1]. In a head-to-head comparison, GNE-9815 (pyridopyridazinone-based) is among the most highly kinase-selective RAF inhibitors reported, contrasting with alternative chemotypes such as pyridinyl imidazoles and diaryl ureas, which exhibit broader kinase inhibition profiles or require distinct binding conformations [2].

pan-RAF inhibitor kinase selectivity KRAS mutant cancer

Synthetic Utility: TRPA1 Antagonist Preparation via Pyrido[2,3-d]pyridazin-5(6H)-one Scaffold

Pyrido[2,3-D]pyridazin-5(6H)-one serves as a direct precursor for the preparation of tetrahydrofuran-based transient receptor potential ankyrin 1 (TRPA1) antagonists . This application stems from the scaffold's ability to undergo selective functionalization at the lactam nitrogen and pyridine ring positions, enabling construction of the fused tetrahydrofuran-pyridopyridazinone core . Unlike alternative heterocyclic starting materials (e.g., phthalazinones or cinnolinones) which lack the pyridine nitrogen for directed metalation or SNAr chemistry, the pyrido[2,3-d]pyridazin-5(6H)-one scaffold provides an additional coordination site that facilitates regioselective elaboration [1].

TRPA1 antagonist tetrahydrofuran drug discovery scaffold

LogP and Polar Surface Area Differentiation from Substituted Pyridopyridazinone Analogs

The unsubstituted pyrido[2,3-D]pyridazin-5(6H)-one scaffold possesses distinct physicochemical properties compared to its substituted derivatives, with implications for CNS drug discovery. The parent scaffold has a calculated LogP of -0.74 and a topological polar surface area (TPSA) of 54.4 Ų [1]. In contrast, substituted analogs such as 8-methyl (MW 161.16, different hydrogen-bonding profile) and 8-(3-nitrophenyl)-6-(4-pyridinylmethyl) derivatives (ACD/LogP 0.75, TPSA 104 Ų, MW 359.34) exhibit significantly increased lipophilicity and molecular weight, which may reduce CNS penetration or alter clearance mechanisms .

physicochemical properties drug-likeness CNS permeability

Commercial Availability: Comparative Purity and Documentation Standards

Among commercial suppliers of pyrido[2,3-D]pyridazin-5(6H)-one (CAS 15370-81-7), batch-to-batch consistency and analytical documentation vary substantially. Bidepharm supplies the compound at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC as standard deliverables . MolCore offers NLT 98% purity with ISO certification suitable for global pharmaceutical R&D and quality control applications . Other suppliers may provide the scaffold at 95% purity without batch-specific analytical certificates or ISO certification .

procurement purity analytical documentation

GABAA Receptor Affinity: Pyrido[2,3-d]pyridazinone Scaffold vs. Triazolopyridazine Scaffold

Pyrido[2,3-d]pyridazinone derivatives were developed as high-affinity ligands for the GABAA receptor benzodiazepine binding site as part of a program seeking subtype-selective agonists [1]. This scaffold was investigated as a structural alternative to triazolo[4,3-c]pyridazines (e.g., compound 1), which act as functionally selective GABAA α2/3 partial agonists with non-sedating anxiolytic activity in animal models [1]. The pyrido[2,3-d]pyridazinone scaffold was selected to explore the SAR of the fused heterocyclic core, with the goal of identifying ligands with improved subtype selectivity or pharmacokinetic properties.

GABAA receptor benzodiazepine binding site anxiolytic

High-Value Application Scenarios for Pyrido[2,3-D]pyridazin-5(6H)-one (15370-81-7) Based on Quantitative Evidence


Pan-RAF Kinase Inhibitor Lead Optimization for KRAS Mutant Cancers

Medicinal chemistry teams developing next-generation RAF inhibitors for KRAS-driven tumors can use the pyrido[2,3-D]pyridazin-5(6H)-one scaffold as a hinge-binding motif to achieve high kinase selectivity. GNE-9815, a pyridopyridazinone derivative, demonstrated pan-RAF inhibition with exquisite selectivity and oral bioavailability in preclinical models [1]. The scaffold's unique binding geometry enables selectivity profiles not attainable with pyridinyl imidazoles or diaryl ureas [2].

TRPA1 Antagonist Synthesis for Pain and Inflammatory Disease Programs

The scaffold is a validated precursor for constructing tetrahydrofuran-based TRPA1 antagonists, as documented in medicinal chemistry literature [1]. Researchers in pain and inflammation therapeutic areas can leverage the scaffold's pyridine nitrogen for regioselective functionalization to access fused heterocyclic antagonists that are not readily accessible from simpler bicyclic lactams such as phthalazinones [2].

GABAA Receptor Modulator Discovery for Anxiety and CNS Disorders

Neuroscience groups exploring non-sedating anxiolytics can employ the pyrido[2,3-d]pyridazinone core as an alternative to triazolopyridazine scaffolds. The scaffold has been validated as a high-affinity GABAA benzodiazepine binding site ligand [1]. Synthetic routes to 2,3,8-trisubstituted pyrido[2,3-d]pyridazines enable systematic SAR exploration around the benzodiazepine binding pharmacophore [1].

High-Purity Starting Material Procurement for Pharmaceutical R&D

For pharmaceutical R&D requiring batch-to-batch reproducibility and traceable quality, procurement of pyrido[2,3-D]pyridazin-5(6H)-one at NLT 98% purity with ISO certification (MolCore) or with batch-specific NMR/HPLC/GC documentation (Bidepharm) minimizes the risk of synthetic failures due to unknown impurities [1][2]. Standard 95% purity offerings from other suppliers may lack documented analytical QC [3].

Technical Documentation Hub

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